5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

Osteoclast differentiation Bone resorption Oxadiazole pharmacophore

Researchers seeking a benzofurazan-based probe without nitro-group redox activity face limited sourcing options for this structurally distinct hybrid scaffold. This compound (CAS 524051-60-3) fills that gap as a phosphate-mimetic benzofurazan linked to a 1-phenyltetrazole via a sulfanyl-methyl bridge. • Non-nitro benzofurazan core eliminates off-target thiol reactivity common to NBD probes. • Sulfanyl-methyl linker provides a derivatization handle for SH2 domain inhibitor design. • GC-MS validated identity with Wiley Registry reference spectrum ensures analytical confidence. Supplied with Certificate of Analysis. Custom synthesis inquiries welcome for bulk quantities.

Molecular Formula C14H10N6OS
Molecular Weight 310.34 g/mol
CAS No. 524051-60-3
Cat. No. B11077667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole
CAS524051-60-3
Molecular FormulaC14H10N6OS
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=NON=C4C=C3
InChIInChI=1S/C14H10N6OS/c1-2-4-11(5-3-1)20-14(15-18-19-20)22-9-10-6-7-12-13(8-10)17-21-16-12/h1-8H,9H2
InChIKeyCRFJFDFWRGGQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 107 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxadiazole-Tetrazole Hybrid: Identity & Pharmacophore Classification


The compound 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole (CAS 524051-60-3; molecular formula C₁₄H₁₀N₆OS; MW 310.34 g/mol) is a hybrid heterocyclic small molecule that covalently links a 2,1,3-benzoxadiazole (benzofurazan) core to a 1-phenyl-1H-tetrazole moiety via a sulfanyl-methyl (-SCH₂-) bridge [1]. The benzofurazan scaffold is recognized as a phosphate mimetic and fluorescent tag scaffold in medicinal chemistry and chemical biology [2], while the 1-phenyl-tetrazole group contributes additional hydrogen-bonding capacity, metabolic stability, and potential for bioisosteric replacement of carboxylic acid or phosphate groups [3]. The compound was deposited in PubChem in 2005 and has an experimentally confirmed mass spectrum (GC-MS) in the Wiley Registry of Mass Spectral Data [1][4].

Benzoxadiazole-Tetrazole Hybrid: Why Generic Substitution Fails


In-class substitution of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is problematic because the compound occupies a structurally distinct niche at the intersection of three pharmacophore classes. The 2,1,3-benzoxadiazole (benzofurazan) core is regioisomerically and electronically distinct from 1,3,4-oxadiazoles used in osteoclast differentiation inhibition studies [1]; the 1,3,4-oxadiazole series (e.g., compounds 5a–k from Moon et al., 2015) exhibits a different heteroatom arrangement that alters hydrogen-bonding geometry, dipole moment, and metabolic fate [2]. Furthermore, the absence of a nitro substituent at the 4-position of the benzoxadiazole ring distinguishes this compound from the well-characterized nitro-benzoxadiazole (NBD) series—including NSC 228155 and CN 009543V—which derive their EGFR activation activity from the electron-withdrawing nitro group [3]. Substituting the sulfanyl-methyl spacer with a direct sulfanyl linkage or an oxy-methyl bridge (as in the Czech antitubercular tetrazole series) alters conformational flexibility and thiol reactivity, potentially abolishing target engagement [4]. These structural distinctions translate into non-overlapping biological profiles that cannot be inferred by analogy alone.

Benzoxadiazole-Tetrazole Hybrid: Differentiation vs. Structural Analogs


Oxadiazole Regioisomerism: 2,1,3-Benzoxadiazole vs. 1,3,4-Oxadiazole in Osteoclast Inhibition

The target compound features a 2,1,3-benzoxadiazole (benzofurazan) core, which is the regioisomeric counterpart of the 1,3,4-oxadiazole scaffold employed in the most directly comparable biological study. Moon et al. (2015) reported that 1,3,4-oxadiazole derivatives bearing 5-phenyl-tetrazole (compounds 5a–k) inhibited osteoclast formation in a cell-based differentiation model, with all 11 analogs showing qualitative inhibitory activity [1]. However, the 2,1,3-benzoxadiazole isomer differs fundamentally: the fused benzene ring alters the electronic distribution across the oxadiazole ring (the N-O-N arrangement in 2,1,3-benzoxadiazole vs. the N-N-O arrangement in 1,3,4-oxadiazole), which changes the hydrogen-bond acceptor capacity and dipole moment. The benzofurazan core additionally provides a distinct UV-Vis absorption profile (~330–380 nm region) not present in monocyclic 1,3,4-oxadiazoles, enabling direct spectroscopic tracking in cellular assays [2]. No direct head-to-head osteoclast inhibition comparison between 2,1,3-benzoxadiazole and 1,3,4-oxadiazole regioisomers bearing identical tetrazole substituents has been published; all activity inference is class-level [1][3].

Osteoclast differentiation Bone resorption Oxadiazole pharmacophore Regioisomer comparison

Nitro Group Absence: Distinction from Nitro-Benzoxadiazole EGFR Activators

The target compound lacks the 4-nitro substituent present in the most extensively characterized 2,1,3-benzoxadiazole probes NSC 228155 (4-nitro-7-[(1-oxidopyridin-2-yl)sulfanyl]-2,1,3-benzoxadiazole) and CN 009543V. Sakanyan et al. (2014) demonstrated that NSC 228155 activates EGFR by directly binding the receptor dimerization domain and enhances tyrosine phosphorylation at concentrations of 100 μM in MDA-MB-468 breast cancer cells [1]. The nitro group is critical to this mechanism: it serves as an electron sink that facilitates thiol-mediated nucleophilic aromatic substitution at the 7-position and modulates the redox potential of the benzoxadiazole ring. The absence of the nitro group in CAS 524051-60-3 eliminates this redox liability and the associated potential for off-target thiol reactivity [2]. The target compound's tetrazole-sulfanyl-methyl group at position 5 (rather than position 7) further distinguishes its substitution pattern from the NBD series, where bioactive substituents are typically at position 7 . This structural divergence predicts a fundamentally different biological target engagement profile.

EGFR activation Nitro-benzoxadiazole Redox activity Non-nitro analog

Linker Chemistry: Sulfanyl-Methyl Bridge Differentiation from Other Linkers

The -SCH₂- (sulfanyl-methyl) linker in CAS 524051-60-3 provides an additional methylene spacer that distinguishes it from directly sulfanyl-linked tetrazole-benzoxadiazole analogs (e.g., 4-nitro-7-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,1,3-benzoxadiazole, PubChem) and from oxy-methyl (-OCH₂-) linked variants. The Czech antitubercular thesis by Němeček (2011) explicitly compared tetrazole derivatives with sulfanyl-methyl and oxy-methyl linkers, demonstrating that the linker atom identity influenced subsequent functionalization chemistry: the sulfanyl-methyl derivatives underwent S-alkylation while the oxy-methyl analogs required different reaction conditions [1]. Specifically, 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanylmethyl]-1H-tetrazole served as a key building block that was further substituted with methyl, propyl, and benzyl groups on the terminal tetrazole ring, while the corresponding oxy-methyl analog required alternative procedures [1]. The sulfanyl-methyl bridge also introduces a thioether moiety that can undergo oxidation to sulfoxide or sulfone, providing a potential metabolic switch or prodrug handle not available in oxy-methyl or direct sulfanyl analogs [2].

Antitubercular Tetrazole derivatives Linker SAR Sulfanyl-methyl bridge

Phosphate Mimetic: Benzofurazan-Tetrazole in STAT5 SH2 Domain Binding

The benzofurazan (2,1,3-benzoxadiazole) core has been validated as a phosphate mimetic scaffold in the design of STAT5 SH2 domain inhibitors. Wang (2020) demonstrated that furazan-tetrazole conjugates bind to STAT5b-SH2 with Ki values in the low micromolar range; compound 24 (a 1-aminomethyl tetrazole derivative) exhibited a Ki of 1.8 μM in a fluorescence polarization competitive binding assay [1]. The tetrazole group serves as a phosphate bioisostere, while the furazan ring engages the phosphotyrosine-binding pocket. The target compound (CAS 524051-60-3) incorporates both pharmacophores—the benzofurazan core and the 1-phenyl-tetrazole group—connected by a flexible sulfanyl-methyl linker. However, the substitution pattern differs from the most active STAT5 inhibitors: the target compound attaches the tetrazole via a thioether linkage at the 5-position of benzofurazan, whereas compound 24 employs an aminomethyl linkage from the tetrazole N1-position to the furazan 3-position [1]. This topological difference may alter the binding pose within the SH2 domain. Notably, Wang reported that directly N-linked tetrazole-furazan compounds (first series) were 'surprisingly inactive' in the FP binding assay, while the Mannich-ligated 1-aminomethyl tetrazoles (second series) showed activity [1], underscoring the sensitivity of STAT5 binding to linker chemistry.

STAT5 inhibition Phosphate mimetic SH2 domain Furazan scaffold

Physicochemical Properties: LogP, H-Bonding, and Spectral Signature vs. Analogs

The target compound presents a unique combination of computed physicochemical properties that differentiate it from both the nitro-benzoxadiazole series and the 1,3,4-oxadiazole-tetrazole hybrids. PubChem-computed XLogP3 for CAS 524051-60-3 is approximately 3.1, with 7 hydrogen bond acceptors (4 from tetrazole N atoms, 2 from benzoxadiazole N/O, 1 from thioether S) and 0 hydrogen bond donors [1]. This compares to NSC 228155 (XLogP3 ~1.8, 8 H-bond acceptors including nitro oxygens) and the 1,3,4-oxadiazole-tetrazole series (estimated XLogP3 ~2.0–2.8 depending on aryl substitution). The higher lipophilicity and absence of H-bond donors predict improved membrane permeability but potentially lower aqueous solubility compared to NBD analogs [2]. The compound has a confirmed mass spectrum in the Wiley Registry: exact mass 310.06368 g/mol, with characteristic fragment ions detectable by GC-MS [3]. This spectroscopic traceability provides a quality control advantage for procurement: the GC-MS signature can be used to verify compound identity and purity, unlike many research chemicals that lack public spectral reference data.

Physicochemical properties Drug-likeness Spectroscopic characterization Procurement specification

Application Scenarios for Benzoxadiazole-Tetrazole Hybrid


Phosphate Mimetic Probe for SH2 Domains (STAT5/STAT3)

Based on the validated benzofurazan phosphate-mimetic scaffold [1], this compound is suited as a starting point for designing SH2 domain inhibitors with a novel thioether linker topology distinct from the aminomethyl-tetrazole series. Users should independently verify STAT5b-SH2 binding via FP assay, as linker chemistry (S-CH₂- vs. NH-CH₂-) has been shown to be a critical determinant of activity in this scaffold class [1].

Non-Redox Fluorescent Tag for Peptide Bioconjugation

The compound lacks the nitro group that confers redox activity to NBD probes [2], making it suitable for applications requiring a benzofurazan fluorophore without off-target thiol reactivity. The sulfanyl-methyl group provides a synthetic handle for further derivatization, as demonstrated in thio-conjugation protocols for benzofurazan-peptide coupling using zeolite catalysis [3]. The compound's characteristic GC-MS signature [4] enables reaction monitoring and product verification.

Scaffold-Hopping Reference for Osteoclast Inhibition SAR

The 2,1,3-benzoxadiazole core represents a regioisomeric scaffold-hop from the 1,3,4-oxadiazole series shown to inhibit osteoclast formation [5]. Procurement of this compound enables direct comparison of the two oxadiazole regioisomers in bone resorption assays, addressing a key SAR gap. The Korean patent KR 10-2016-0021463 covering ((phenyltetrazolyl)methyl)oxadiazole derivatives [6] provides a freedom-to-operate reference framework for commercial development.

GC-MS Reference Standard for Compound Library QC

With a publicly available reference mass spectrum in the Wiley Registry [4] and established InChIKey (CRFJFDFWRGGQPS-UHFFFAOYSA-N) in PubChem [7], this compound can serve as a system suitability standard for GC-MS analysis of benzoxadiazole-containing compound libraries. The exact mass (310.06368 g/mol) and characteristic fragmentation pattern provide unambiguous identity confirmation.

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